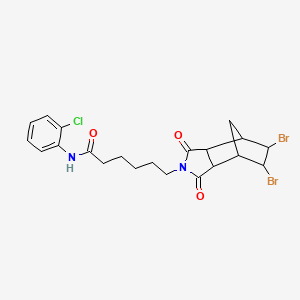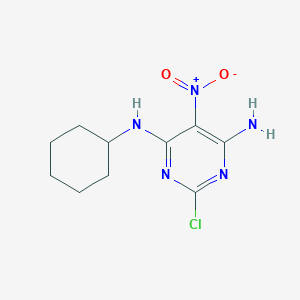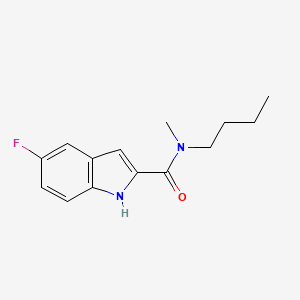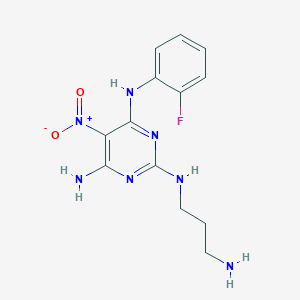![molecular formula C22H21N3O6S B12475766 2-[N-(2-Methoxy-5-methylphenyl)benzenesulfonamido]-N-(3-nitrophenyl)acetamide](/img/structure/B12475766.png)
2-[N-(2-Methoxy-5-methylphenyl)benzenesulfonamido]-N-(3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N-(2-Methoxy-5-methylphenyl)benzenesulfonamido]-N-(3-nitrophenyl)acetamide is a complex organic compound that features a combination of aromatic rings, sulfonamide, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2-Methoxy-5-methylphenyl)benzenesulfonamido]-N-(3-nitrophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:
Sulfonation: The addition of a sulfonamide group, typically using sulfonyl chlorides in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, sulfonation, and acetylation processes, optimized for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[N-(2-Methoxy-5-methylphenyl)benzenesulfonamido]-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Hydrolysis: The acetamide group can be hydrolyzed to a carboxylic acid and an amine under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-[N-(2-Methoxy-5-methylphenyl)benzenesulfonamido]-N-(3-nitrophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its sulfonamide and nitro functionalities.
Material Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-[N-(2-Methoxy-5-methylphenyl)benzenesulfonamido]-N-(3-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, inhibiting enzyme activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxy-5-methylphenyl)acetamide
- N-(2-Methoxy-5-nitrophenyl)acetamide
- 2-(2-Methoxy-4-methylphenoxy)-N-(2-methylphenyl)acetamide
Uniqueness
2-[N-(2-Methoxy-5-methylphenyl)benzenesulfonamido]-N-(3-nitrophenyl)acetamide is unique due to its combination of sulfonamide and nitro groups, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C22H21N3O6S |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C22H21N3O6S/c1-16-11-12-21(31-2)20(13-16)24(32(29,30)19-9-4-3-5-10-19)15-22(26)23-17-7-6-8-18(14-17)25(27)28/h3-14H,15H2,1-2H3,(H,23,26) |
InChI Key |
CRMYLMHNWXAVMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,5-dimethylphenyl)glycinamide](/img/structure/B12475683.png)

![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12475696.png)
![4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12475699.png)
![5-[5-(2,2-Dicyanoethenyl)furan-2-yl]-2-methylbenzoic acid](/img/structure/B12475702.png)


![2-[(4-butoxyphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B12475724.png)
![1-Cycloheptyl-4-[(3-methoxyphenyl)methyl]piperazine](/img/structure/B12475727.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B12475739.png)
![N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide](/img/structure/B12475742.png)

![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12475757.png)
